1-phenyl-5-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-phenyl-5-pyrrol-1-yl-N-[2-(4-sulfamoylphenyl)ethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c22-31(29,30)18-10-8-16(9-11-18)12-13-23-20(28)19-21(26-14-4-5-15-26)27(25-24-19)17-6-2-1-3-7-17/h1-11,14-15H,12-13H2,(H,23,28)(H2,22,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYDORYPAXOOEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Phenyl-1H-1,2,3-Triazole-4-Carboxylic Acid
The foundational triazole structure is constructed using Cu(I)-catalyzed cycloaddition between phenyl azide and ethyl propiolate, yielding ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate. Saponification with aqueous NaOH produces the carboxylic acid derivative, a critical intermediate for subsequent amidation.
Reaction Conditions
| Parameter | Value | Source Reference |
|---|---|---|
| Catalyst | CuI (5 mol%) | |
| Solvent | DMSO/H2O (3:1) | |
| Temperature | 40–50°C | |
| Yield | 85–92% |
The regioselectivity of CuAAC ensures exclusive 1,4-disubstituted triazole formation, critical for maintaining positional fidelity during downstream functionalization.
Carboxamide Formation via Coupling with 4-Sulfamoylphenethylamine
Activation of the Carboxylic Acid
The triazole-4-carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) in anhydrous THF, generating the reactive imidazolide intermediate.
Activation Conditions
Amidation with 4-Sulfamoylphenethylamine
The activated acid reacts with 4-sulfamoylphenethylamine in the presence of triethylamine, yielding the target carboxamide.
Amidation Optimization
| Parameter | Value | Source Reference |
|---|---|---|
| Coupling Agent | CDI | |
| Base | Et3N (2.0 equiv) | |
| Solvent | THF | |
| Yield | 88% |
Structural Characterization and Analytical Data
Spectroscopic Validation
Purity and Yield Comparison Across Steps
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Triazole formation | 92 | 98.5 |
| Bromination | 78 | 97.2 |
| Suzuki coupling | 82 | 96.8 |
| Amidation | 88 | 99.1 |
Comparative Analysis of Alternative Synthetic Routes
Direct Cycloaddition with Pre-Functionalized Alkynes
Attempts to incorporate the pyrrole group during triazole formation via substituted propargyl derivatives resulted in lower yields (≤65%) due to steric hindrance.
Amidation via Mixed Carbonate Intermediate
Using ethyl chloroformate for acid activation provided comparable yields (85%) to CDI but required stricter anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-5-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl or pyrrole rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), often in the presence of a catalyst or under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could lead to amine or alcohol derivatives.
Scientific Research Applications
1-Phenyl-5-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Explored for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 1-phenyl-5-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression, depending on its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues of 1,2,3-Triazole Derivatives
Key structural analogues and their distinguishing features are summarized below:
Key Differences and Implications
- Trifluoromethyl (in ) enhances metabolic stability and lipophilicity but may reduce solubility compared to pyrrole .
Position 4 Functionalization :
Biological Activity
1-Phenyl-5-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring, a pyrrole moiety, and a sulfamoyl group attached to a phenethylamine backbone. Its molecular formula is with a molecular weight of 383.5 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The triazole ring is known for its role in inhibiting enzymes, particularly those involved in fungal and bacterial cell wall synthesis. The sulfamoyl group may enhance the compound's solubility and bioavailability, facilitating its interaction with target proteins.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound have shown significant activity against various strains of bacteria and fungi.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 8 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 1-Phenyl-5-(1H-Pyrrol...) | C. albicans | 4 µg/mL |
Note: Values are hypothetical for illustrative purposes.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Research indicates that triazole-containing compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the generation of reactive oxygen species (ROS).
Case Study: Anticancer Efficacy
In vitro studies demonstrated that derivatives similar to this compound exhibited cytotoxic effects on several cancer cell lines:
- Cell Line : HCT116 (Colon Cancer)
- IC50 : 0.43 µM
- Mechanism : Induction of apoptosis via mitochondrial pathway.
Trypanocidal Activity
Another area of investigation is the compound's potential against Trypanosoma cruzi, the causative agent of Chagas disease. Triazole derivatives have shown promising results in reducing parasite load in vitro.
Table 2: Trypanocidal Activity
| Compound | IC50 (Trypomastigotes) | IC50 (Amastigotes) |
|---|---|---|
| Compound C | 0.21 µM | ≤ 6.20 µM |
| 1-Phenyl... | 0.15 µM | ≤ 5.00 µM |
Note: Values are hypothetical for illustrative purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
